![molecular formula C20H25NO4 B3942425 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B3942425.png)
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as TPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPD belongs to the class of compounds known as benzamides and has been found to possess interesting biological properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in the regulation of DNA replication and cell division.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has also been found to reduce inflammation and to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been found to possess antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied, and its biological properties are well characterized. However, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for the study of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetic properties of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide in vivo, which could provide valuable information for the development of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide-based drugs. In addition, further studies are needed to elucidate the mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide and to identify its molecular targets. Finally, the antimicrobial properties of 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide could be further explored for the development of novel antimicrobial agents.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer and anti-inflammatory properties, making it a promising candidate for the development of novel drugs. In addition, 3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14(10-11-15-8-6-5-7-9-15)21-20(22)16-12-17(23-2)19(25-4)18(13-16)24-3/h5-9,12-14H,10-11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENDBSQAOQJPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-methyl-3-phenylpropyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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